Boc-3,5-Dibromo-L-tyrosine Boc-3,5-Dibromo-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 58960-71-7
VCID: VC21541101
InChI: InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Molecular Formula: C14H17Br2NO5
Molecular Weight: 439.1 g/mol

Boc-3,5-Dibromo-L-tyrosine

CAS No.: 58960-71-7

VCID: VC21541101

Molecular Formula: C14H17Br2NO5

Molecular Weight: 439.1 g/mol

* For research use only. Not for human or veterinary use.

Boc-3,5-Dibromo-L-tyrosine - 58960-71-7

Description

Boc-3,5-Dibromo-L-tyrosine, also known as N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine, is a specialized derivative of the amino acid L-tyrosine. It is used extensively in peptide synthesis and medicinal chemistry due to its unique chemical properties and versatility in forming complex molecules.

Synthesis and Preparation

The synthesis of Boc-3,5-Dibromo-L-tyrosine typically involves the bromination of L-tyrosine followed by protection with a tert-butoxycarbonyl (Boc) group. This protection step is crucial for preventing unwanted reactions during peptide synthesis, allowing for selective deprotection and coupling with other amino acids .

Applications in Peptide Synthesis

Boc-3,5-Dibromo-L-tyrosine is particularly useful in the synthesis of peptides that require specific modifications or functionalities. The bromine substituents can be further modified or used as handles for introducing other functional groups, making it a versatile building block in medicinal chemistry .

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightUse in Synthesis
3,5-Dibromo-L-tyrosineC9H9Br2NO3338.98 g/molProtein oxidation, antithyroid drug
Boc-3,5-Dibromo-L-tyrosineC14H17Br2NO5439.10 g/molPeptide synthesis, medicinal chemistry
Boc-O-benzyl-3,5-dibromo-L-tyrosine--Further modifications in peptide synthesis
CAS No. 58960-71-7
Product Name Boc-3,5-Dibromo-L-tyrosine
Molecular Formula C14H17Br2NO5
Molecular Weight 439.1 g/mol
IUPAC Name (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Standard InChIKey FIKNCGRWSBGBKP-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
PubChem Compound 15458706
Last Modified Aug 15 2023

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439.0958 g/mol